3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Beschreibung

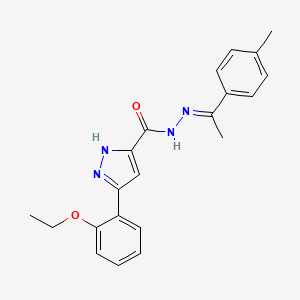

The compound 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS: 302917-95-9) is a pyrazole-based carbohydrazide derivative. Its molecular formula is C₂₁H₂₂N₄O₂ (MW: 362.43 g/mol), featuring a pyrazole core substituted with a 2-ethoxyphenyl group at position 3 and a hydrazide-linked p-tolyl ethylidene moiety at position 5 .

Eigenschaften

CAS-Nummer |

302917-87-9 |

|---|---|

Molekularformel |

C21H22N4O2 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

3-(2-ethoxyphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H22N4O2/c1-4-27-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-15(3)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+ |

InChI-Schlüssel |

ONUHWPRKKQAZOE-PXLXIMEGSA-N |

Isomerische SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C |

Kanonische SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and flow rates, which can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2-Ethoxyphenyl)-N’-(1-(p-Tolyl)ethyliden)-1H-pyrazol-5-carbohydrazid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Halogene oder Alkylgruppen in das Molekül eingeführt werden können.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium oder Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Halogenierung mit Halogenierungsmitteln wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Bildung von reduzierten Derivaten mit weniger sauerstoffhaltigen funktionellen Gruppen.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen, die in das Molekül eingeführt werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Ethoxyphenyl)-N’-(1-(p-Tolyl)ethyliden)-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, wodurch verschiedene biochemische Pfade moduliert werden. Darüber hinaus kann die Verbindung mit Zellmembranrezeptoren interagieren und zu Veränderungen in der Zellsignalisierung und -funktion führen.

Wirkmechanismus

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, the compound can interact with cell surface receptors, leading to changes in cellular signaling and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and nitro (-NO₂) substituents (e.g., in Zheng et al.'s compound ) enhance cytotoxicity (IC₅₀ = 0.28 µM) due to increased electrophilicity and DNA interaction. Bromine in the 4-bromophenyl analog (C₂₀H₁₉BrN₄O₂) introduces steric bulk and electronegativity, which may hinder target binding compared to the smaller p-tolyl group .

Heteroaromatic vs. Phenyl Moieties :

- Thiophene- and furan-containing derivatives (e.g., ) exhibit distinct electronic profiles, favoring interactions with bacterial enzymes. The target compound’s purely aromatic system may prioritize anticancer over antimicrobial activity.

Steric Effects :

Research Findings and Mechanistic Insights

- The ethoxyphenyl moiety may instead contribute to moderate activity via lipophilicity-driven cellular uptake.

- Apoptosis vs. Autophagy : Derivatives like compound 7 induce autophagy (IC₅₀ = 32 µM), whereas chlorinated analogs (e.g., Zheng et al.’s compound) trigger apoptosis. The target compound’s mechanism remains unexplored but could involve similar pathways.

Biologische Aktivität

3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure allows for diverse interactions within biological systems, particularly through the pyrazole moiety, which is known for its versatile pharmacological profiles.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study by Xia et al. demonstrated that similar compounds showed potent inhibitory effects against cancer cell lines, with IC50 values indicating effective growth inhibition. The compound under review is hypothesized to function similarly due to its structural similarities.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Induces apoptosis |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Apoptosis induction |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | NCIH460 | TBD | Autophagy induction |

Case Study : In a comparative study, the compound was evaluated alongside other pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells. The results indicated that compounds with similar substituents exhibited enhanced apoptotic activity, suggesting that structural modifications could optimize therapeutic efficacy.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation.

| Study | Compound Tested | Result |

|---|---|---|

| Umesha et al. (2009) | Various pyrazole derivatives | Significant reduction in paw edema in rat models |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have shown that these compounds can exhibit broad-spectrum activity against various pathogens.

Example : A study highlighted that certain synthesized pyrazoles demonstrated notable antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus.

| Pathogen | Compound Tested | Activity |

|---|---|---|

| Candida albicans | This compound | Inhibitory effect observed |

| Staphylococcus aureus | Similar pyrazole derivatives | Effective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.